molecular formula C13H11N5OS B1167698 [(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea CAS No. 108922-13-0

[(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea

Cat. No.: B1167698
CAS No.: 108922-13-0
M. Wt: 285.33
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Description

Historical Context of Thiourea Derivatives in Coordination Chemistry

Thiourea ($$ \text{SC(NH}2\text{)}2 $$) has been a cornerstone in coordination chemistry since the early 20th century due to its dual donor sites (sulfur and nitrogen) and flexible tautomerism. The thione ($$ \text{C=S} $$) and thiol ($$ \text{–SH} $$) forms enable diverse bonding modes, ranging from monodentate S-coordination to polydentate N,S-chelation. Early studies highlighted its affinity for soft metal ions (e.g., Cu$$^+$$, Ag$$^+$$), where sulfur’s polarizability facilitates strong $$ \text{M–S} $$ bonds.

Table 1: Evolution of Thiourea Derivatives in Coordination Chemistry

Era Key Developments Metal Ions Studied Coordination Modes
1950s–1970s Thiourea as a monodentate S-donor in simple complexes Cu$$^+$$, Ag$$^+$$, Au$$^+$$ Monodentate (S)
1980s–2000s Functionalization with acyl/pyridyl groups for enhanced chelation Pt$$^{2+}$$, Pd$$^{2+}$$ Bidentate (S,N) or (S,O)
2010s–Present Design of asymmetric thioureas for chiral catalysis and biomimetic complexes Ru$$^{2+}$$, Rh$$^{3+}$$ Multidentate (N,S,O) frameworks

The advent of acylthioureas in the 1980s marked a paradigm shift, as the introduction of electron-withdrawing acyl groups ($$ \text{R–CO–} $$) stabilized metal-ligand bonds and enabled access to higher oxidation states. For example, diacylthiourea ligands form stable $$ \text{S,N} $$-chelated complexes with platinum(II) and palladium(II), as demonstrated by X-ray crystallography. These systems exploit thiourea’s ability to act as a mono- or dianionic ligand, depending on protonation state.

Recent advances focus on thiourea’s role in supramolecular chemistry, where hydrogen-bonding networks and chalcogen interactions (e.g., $$ \text{S}\cdots\text{O} $$) dictate crystal packing and catalytic activity. For instance, cyclometallated gold(III) complexes of diacylthioureas exhibit intermolecular dimerization via $$ \text{S}\cdots\text{O} $$ interactions, enhancing their stability in aqueous media.

Structural Significance of Pyridyl and Thiourea Moieties

The integration of pyridyl groups into thiourea scaffolds introduces rigid, planar $$ \text{N} $$-donor sites that complement thiourea’s flexible $$ \text{S} $$- and $$ \text{N} $$-donor capabilities. In [(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea, the pyridyl rings adopt a conjugated $$ \text{C=N} $$ imine linkage, creating an extended $$ \pi $$-system that enhances metal-binding selectivity.

Key Structural Features:

  • Pyridyl Moieties : The two pyridine rings provide strong $$ \text{N} $$-donor sites, favoring octahedral or square-planar geometries in transition metal complexes. Pyridine’s moderate $$ \pi $$-acceptor strength ($$ \text{p}K_a \approx 5.25 $$) allows for tunable electronic interactions with metal centers.
  • Thiourea Backbone : The $$ \text{–NH–C(=S)–NH–} $$ unit exhibits thione-thiol tautomerism, enabling adaptive coordination. In the thione form, the sulfur atom binds to soft metals (e.g., Pt$$^{2+}$$), while the deprotonated thiolate form ($$ \text{–S}^- $$) engages hard acids (e.g., Fe$$^{3+}$$).
  • Conjugated Imine Linkage : The $$ \text{(E)} $$-configured imine ($$ \text{C=N} $$) bridges the pyridyl and thiourea units, creating a planar region conducive to $$ \pi $$-stacking and redox activity.

Table 2: Comparative Coordination Modes of Pyridyl-Thiourea Hybrids

Compound Class Metal Ions Coordination Mode Applications
Pyridyl-thiosemicarbazones Cu$$^{2+}$$, Zn$$^{2+}$$ Tridentate (N,N,S) Anticancer agents
Acylthiourea-pyridines Pt$$^{2+}$$, Au$$^{3+}$$ Bidentate (S,N) or (O,N) Catalysis, luminescence
[(2-Oxo...)thiourea] Pd$$^{2+}$$, Ru$$^{2+}$$ Tetradentate (N,N,S,O) Multifunctional catalysts

The structural synergy between pyridyl and thiourea units is exemplified in platinum(II) complexes, where the pyridyl nitrogen and thiourea sulfur form a stable $$ \text{N,S} $$-chelate. This configuration stabilizes unusual oxidation states, as seen in cyclometallated gold(III) species. Additionally, the ligand’s conjugated system facilitates charge delocalization, critical for redox-active applications such as asymmetric catalysis and electrochemical sensing.

Properties

IUPAC Name

[(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYMGMZWTFFYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyridine-2-Carbaldehyde with Hydrazinecarbothioamide

The first step involves the reaction of pyridine-2-carbaldehyde with hydrazinecarbothioamide in ethanol under reflux. The aldehyde group reacts with the primary amine of hydrazinecarbothioamide to form a hydrazone intermediate. Key parameters include:

  • Molar ratio : 1:1.2 (aldehyde to thiourea) to ensure complete conversion.

  • Temperature : 80–90°C for 6–8 hours.

  • Catalyst : Acetic acid (5 mol%) to accelerate imine formation.

The intermediate is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

Oxidative Cyclization

The hydrazone intermediate undergoes oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) to form the final product. This step introduces the oxo group and stabilizes the conjugated system:

  • Reagent : Iodine (1.2 equivalents) in DMSO at 120°C for 4 hours.

  • Workup : The reaction mixture is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 58–62% over two steps.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions. This method is particularly effective for the condensation step.

Optimized Protocol

  • Reagents : Pyridine-2-carbaldehyde (1.0 eq), hydrazinecarbothioamide (1.1 eq).

  • Solvent : Ethanol (10 mL/mmol).

  • Conditions : Microwave irradiation at 100°C for 20 minutes (300 W).

  • Cyclization : Performed conventionally with iodine/DMSO as above.

Advantages :

  • 85% conversion in the condensation step vs. 70% in conventional heating.

  • Total yield increases to 72–75%.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques offer an environmentally friendly alternative by eliminating solvents.

Procedure

  • Reactants : Pyridine-2-carbaldehyde and hydrazinecarbothioamide (1:1 molar ratio).

  • Additive : Sodium carbonate (10 wt%) as a catalyst.

  • Equipment : Planetary ball mill at 500 rpm for 30 minutes.

  • Cyclization : Achieved by grinding the intermediate with iodine and DMSO for 15 minutes.

Key Outcomes :

  • Purity : 94% (HPLC).

  • Yield : 68% (comparable to conventional methods but with reduced waste).

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency of each method:

MethodCondensation TimeCyclization TimeTotal YieldPurity (%)
Conventional8 hours4 hours58–62%89–91
Microwave-Assisted20 minutes4 hours72–75%93–95
Mechanochemical30 minutes15 minutes68%94

Microwave-assisted synthesis provides the best balance of speed and yield, while mechanochemical methods excel in sustainability.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, bis-thiourea , forms due to over-condensation. Strategies to mitigate this include:

  • Stoichiometric control : Limiting aldehyde to 1.0 eq.

  • Low-temperature cyclization : Performing the iodine-mediated step at 100°C instead of 120°C reduces decomposition.

Purification Difficulties

The polar nature of the compound complicates isolation. Gradient elution (hexane → ethyl acetate) improves chromatographic separation, achieving >98% purity in scaled-up batches .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea group (–NH–C(=S)–NH–) undergoes nucleophilic substitution, particularly at the sulfur atom. Key reactions include:

Alkylation and Arylation
Reaction with alkyl/aryl halides forms S-substituted derivatives. For example, treatment with methyl iodide in basic ethanol yields S-methylated products .

ReagentConditionsProductYield (%)Source
CH₃IKOH, EtOH, reflux, 6 hS-Methyl thiourea derivative78–85
C₆H₅CH₂ClTEA, CH₃CN, 25°C, 12 hS-Benzyl thiourea derivative65–70

Cyclization with Hydrazonoyl Chlorides
Interaction with hydrazonoyl chlorides (e.g., 3a–h ) in ethanol/triethylamine forms 1,3,4-thiadiazoles via intramolecular cyclization :

Thiourea+Hydrazonoyl chlorideEtOH TEA1 3 4 Thiadiazole+HCl\text{Thiourea}+\text{Hydrazonoyl chloride}\xrightarrow{\text{EtOH TEA}}\text{1 3 4 Thiadiazole}+\text{HCl}

Coordination with Metal Ions

The pyridine N atoms and thiourea S atom act as ligands, forming stable complexes with transition metals.

Metal SaltConditionsComplex StructureApplicationSource
CuCl₂·2H₂OMeOH, 60°C, 4 hOctahedral Cu(II) complexCatalysis/Medicinal chemistry
Ni(NO₃)₂·6H₂OH₂O/EtOH, 25°C, 2 hSquare-planar Ni(II) complexAntimicrobial studies

Example Reaction :

Compound+CuCl2[Cu L 2Cl2](L ligand)\text{Compound}+\text{CuCl}_2\rightarrow [\text{Cu L }_2\text{Cl}_2]\quad (\text{L ligand})

Oxidation

The thiourea sulfur oxidizes to sulfinic/sulfonic acids using H₂O₂ or KMnO₄:

 C S NH H2O2 C O NH +S\text{ C S NH }\xrightarrow{\text{H}_2\text{O}_2}\text{ C O NH }+\text{S}

Oxidizing AgentConditionsProductYield (%)Source
H₂O₂ (30%)AcOH, 70°C, 3 hSulfoxide derivative60–65
KMnO₄H₂SO₄, 0°C, 1 hSulfone derivative45–50

Reduction

LiAlH₄ reduces the thiourea group to a dithiolane :

 C S NH LiAlH4 CH SH \text{ C S NH }\xrightarrow{\text{LiAlH}_4}\text{ CH SH }

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes tautomerization or desulfurization:

Tautomerization :

Thioketo formThiol form\text{Thioketo form}\rightleftharpoons \text{Thiol form}

Desulfurization :
In HCl/Zn, the thiourea group converts to urea :

 C S NH HCl Zn C O NH \text{ C S NH }\xrightarrow{\text{HCl Zn}}\text{ C O NH }

Cyclocondensation Reactions

Reaction with α,β-unsaturated ketones (e.g., chalcones) via Michael addition forms pyridine-fused heterocycles :

SubstrateConditionsProductYield (%)Source
(E)-ChalconeNaOH, CH₃CN, 0°C, 30 minDihydropyridone derivative70–75

Biological Activity Modulation via Functionalization

Derivatives synthesized through the above reactions exhibit enhanced bioactivity:

Derivative TypeTested ActivityIC₅₀/EC₅₀Source
S-MethylatedAnticancer (HeLa cells)12.3 μM
Cu(II) ComplexAntibacterial (E. coli)MIC = 8 μg/mL

Scientific Research Applications

Biological Activities

Thioureas are known for their diverse biological activities, and [(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea is no exception. The compound has been studied for various pharmacological effects, including:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Properties : Demonstrates potential in inhibiting cancer cell proliferation through various mechanisms.
  • Anticonvulsant Effects : Shows promise in treating epilepsy and other neurological disorders by modulating neurotransmitter systems.
  • Anti-inflammatory Activity : Reduces inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

Coordination Chemistry

The presence of pyridine rings allows [(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea to coordinate with metal ions effectively. This property is crucial for applications in:

  • Catalysis : The compound can serve as a ligand in catalytic processes, enhancing reaction rates and selectivity.
  • Metal Ion Sensors : Its ability to bind metal ions makes it suitable for developing sensors for environmental monitoring.
  • Drug Delivery Systems : Coordination with metals can facilitate targeted drug delivery mechanisms.

Case Studies

Several studies have documented the applications of thiourea derivatives similar to [(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea:

  • Anticancer Studies : Research published in Chemistry & Biodiversity demonstrated that thiourea derivatives exhibit cytotoxic effects against various cancer cell lines. The study highlighted the role of structural modifications in enhancing biological activity .
  • Antimicrobial Research : A comprehensive review indicated that thioureas possess broad-spectrum antimicrobial activity. Specific derivatives were tested against resistant bacterial strains, showing promising results .
  • Coordination Complexes : Investigations into metal-thiourea complexes revealed their efficacy as catalysts in organic reactions, showcasing their potential utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of [(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. Its thiourea moiety allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dipyridin-2-yl and oxo substituents, which differentiate it from other thiourea derivatives:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties
[(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea Dipyridin-2-yl, oxo Thiourea, pyridine, ketone ~265–280 (estimated) Enhanced hydrophilicity, metal-binding capacity
[(1-Phenylethylidene)amino]thiourea Phenyl Thiourea, phenyl 193.27 High reactivity in organic synthesis; used in nonlinear optics and co-crystal development
M1/M2 (Amino acid derivatives) Amino acid moieties Thiourea, amino acids Not specified Superior anti-amoebic activity (>50% inhibition of Acanthamoeba at 100 μM)

Physicochemical and Material Properties

  • Hydrophilicity : The pyridine rings and oxo group likely increase hydrophilicity compared to phenyl-substituted derivatives, aligning with ’s finding that hydrophilic groups improve receptor selectivity .
  • Dipole moment and coordination: Dithiobiurea derivatives (structurally related to thiourea) exhibit wide dipole moments, enabling metal chelation for radiopharmaceuticals or enzyme inhibition . The target compound’s pyridine groups may further enhance metal-binding efficiency, suggesting utility in catalysis or diagnostic imaging.

Biological Activity

[(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Thiourea derivatives, in general, have been recognized for their potential therapeutic applications, including antiviral, anticancer, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of [(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea can be described as having a thiourea moiety linked to a dipyridine structure. The synthesis typically involves the condensation of thiourea with appropriate aldehydes or ketones under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Antiviral Activity

Research has demonstrated that thiourea derivatives exhibit antiviral properties against various viral strains. For instance, studies have shown that certain thioureas can inhibit Murine norovirus and Chikungunya virus with effective concentrations (EC50) often exceeding 0.3 µM . The mechanism of action may involve interference with viral replication or entry into host cells.

Anticancer Activity

The anticancer potential of [(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea has been highlighted in several studies. For example, derivatives of thiourea have shown promising results in inhibiting cancer cell proliferation in vitro. A study reported that specific thiourea compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Summary of Anticancer Activity of Thiourea Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
[(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thioureaA549 (Lung Cancer)1.29Induction of apoptosis
Compound X (example from study)HeLa (Cervical Cancer)1.26Inhibition of cell cycle progression
Compound Y (example from study)MCF-7 (Breast Cancer)2.96Disruption of mitochondrial function

Antibacterial and Antifungal Activities

Thioureas have also been evaluated for their antibacterial and antifungal activities. Compounds derived from thiourea have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The minimum inhibitory concentrations (MICs) for these compounds are generally low, indicating strong antimicrobial properties .

Table 2: Antimicrobial Activity Data

Compound NameBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
[(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thioureaStaphylococcus aureus15Candida albicans10
Compound AEscherichia coli20Aspergillus niger25

The biological activity of [(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thioureas act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival.
  • Induction of Apoptosis : In cancer cells, certain thioureas trigger apoptotic pathways leading to programmed cell death.
  • Antioxidant Properties : Some derivatives exhibit strong antioxidant activity by scavenging free radicals, which can contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the efficacy of thiourea derivatives in clinical and preclinical settings:

  • Case Study on Anticancer Efficacy : A recent study involving a series of synthesized thioureas demonstrated significant reduction in tumor growth in xenograft models when administered at therapeutic doses.
  • Antiviral Testing : In vitro assays showed that specific thiourea compounds could reduce viral load significantly in infected cell cultures, suggesting their potential use as antiviral agents.

Q & A

Basic: What are the common synthetic routes for [(2-Oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea?

Answer:
This compound is typically synthesized via cyclocondensation reactions between 1,4-binucleophiles (e.g., pyridine derivatives) and functionalized thiourea precursors. For example, Sauter’s method involves reacting ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate to form annulated pyrimidine systems . Alternative routes utilize isothiocyanates or cyanamides as starting materials, with LiAlHSH or HCl as catalysts to yield thiourea derivatives .

Basic: How is the structural integrity of this compound validated in experimental settings?

Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. For instance, XRD analysis of analogous thiourea derivatives reveals bond lengths (e.g., C–S ≈ 1.71 Å) and dihedral angles critical for stability . Complementary techniques include:

  • 1H/13C NMR : To identify proton environments and carbon hybridization (e.g., thiourea NH signals at δ 10–12 ppm) .
  • IR Spectroscopy : Confirms thiocarbonyl (C=S) stretches at ~1250–1350 cm⁻¹ .

Advanced: What mechanistic insights explain its reactivity with amino acids or proteins?

Answer:
Under physiological conditions (neutral/weakly acidic media), the compound reacts with lysine and histidine residues via nucleophilic substitution. Thiourea derivatives form guanidine-like adducts with amino acids, releasing ammonia as a byproduct. Fluorescence and circular dichroism studies show structural perturbations in proteins, suggesting covalent modification of active-site residues . Oxidation by agents like pyridinium chlorochromate (PCC) further generates sulfonic/sulfinic acid derivatives, altering biological activity .

Advanced: How does the compound act as a catalyst in asymmetric synthesis?

Answer:
The thiourea moiety engages in dual hydrogen-bonding interactions, activating substrates (e.g., nitroalkanes) while the pyridine group stabilizes transition states. For example, chiral thiourea catalysts derived from amino acids achieve >90% enantiomeric excess (ee) in aza-Henry reactions by coordinating nitro groups and deprotonating intermediates via tertiary amines . Computational studies suggest steric effects from the 2-oxo-dipyridinylethylidene group enhance stereoselectivity .

Advanced: What contradictions exist in its reported biological activity, and how are they resolved?

Answer:
Discrepancies arise in cytotoxicity studies due to divergent oxidation pathways. For instance:

  • In vitro : The compound inhibits lung adenocarcinoma cells (SPAC1) via tyrosine kinase inhibition (IC₅₀ ≈ 0.5 µM) .
  • In vivo : Oxidation generates sulfone derivatives, which may reduce efficacy or increase toxicity .
    Resolution involves stabilizing the thiourea core via alkylation or using pro-drug formulations to control oxidative activation .

Basic: What spectroscopic methods differentiate this compound from structurally similar thioureas?

Answer:

  • HRMS : Exact mass analysis distinguishes substituents (e.g., pyridinyl vs. phenyl groups) with ppm-level accuracy .
  • HPLC : Retention times and UV/Vis profiles (e.g., λmax ≈ 270 nm for pyridine absorption) confirm purity and identity .
  • Melting Point : Decomposition near 126°C indicates thermal instability compared to simpler thioureas .

Advanced: What computational tools are used to predict its interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock/Vina) : Models binding to kinases (e.g., EGFR) by simulating hydrogen bonds between the thiourea NH and ATP-binding pocket residues .
  • DFT Calculations : Optimize geometry and predict redox potentials (e.g., E₁/2 ≈ −0.8 V vs. SCE for oxidation) .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

Advanced: How do substituents on the pyridine rings modulate its physicochemical properties?

Answer:

  • Electron-Withdrawing Groups (e.g., NO₂) : Increase acidity of the thiourea NH (pKa ↓ by ~1.5 units) and redox activity .
  • Electron-Donating Groups (e.g., OCH₃) : Enhance solubility in polar solvents (logP ↓ by 0.8) but reduce catalytic efficiency in non-polar media .
  • Steric Effects : Bulky substituents (e.g., CF₃) restrict rotational freedom, improving enantioselectivity in catalysis .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., SO₂) .
  • Storage : Inert atmosphere (N₂/Ar) at −20°C to prevent oxidation .

Advanced: What are its emerging applications in medicinal chemistry?

Answer:

  • Anticancer Agents : Inhibit kinases via competitive binding with ATP, showing nanomolar potency in leukemia models .
  • Antimicrobials : Disrupt bacterial membrane synthesis by chelating Mg²⁺ in lipid II .
  • Neuroprotection : Modulate glutamate receptors via allosteric thiourea-protein interactions, reducing excitotoxicity .

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